molecular formula C16H12Cl2N4O B5701577 N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B5701577
M. Wt: 347.2 g/mol
InChI Key: RKQJBWXVCIFUDZ-DJKKODMXSA-N
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Description

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methylideneamino linkage, and a carboxamide group attached to the imidazo[1,2-a]pyridine core

Preparation Methods

The synthesis of N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide typically involves the condensation of 2,4-dichlorobenzaldehyde with 2-methylimidazo[1,2-a]pyridine-3-carboxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods may include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

    Halogenation: Halogenation reactions can introduce additional halogen atoms into the molecule, potentially altering its biological activity and chemical properties.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times to achieve optimal yields.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has shown promise in biological assays for its antimicrobial, antiviral, and anticancer activities. Researchers are exploring its potential as a lead compound for drug development.

    Medicine: The compound’s unique structure and biological activity make it a candidate for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

    Industry: In materials science, the compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death. In anticancer applications, it may interfere with signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

    Zolpidem: A well-known sedative and hypnotic drug used for the treatment of insomnia. It shares the imidazo[1,2-a]pyridine core but differs in its substituents and pharmacological profile.

    Saripidem: Another sedative and anxiolytic drug with a similar core structure but different substituents, leading to distinct biological activities.

    Zolimidine: An antiulcer drug that also contains the imidazo[1,2-a]pyridine core, highlighting the versatility of this scaffold in drug design.

Properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O/c1-10-15(22-7-3-2-4-14(22)20-10)16(23)21-19-9-11-5-6-12(17)8-13(11)18/h2-9H,1H3,(H,21,23)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQJBWXVCIFUDZ-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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